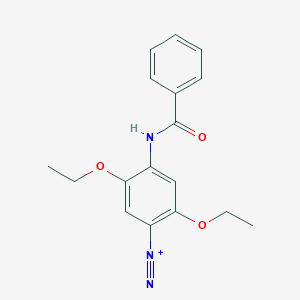

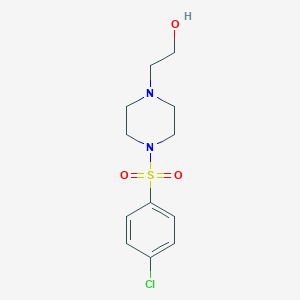

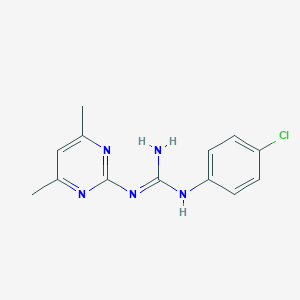

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications and are often synthesized for the purpose of creating new pharmacologically active molecules. The presence of the sulfonyl group and the chlorine atom suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the condensation of a piperazine moiety with various sulfonyl chlorides. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine, using methylene dichloride as the solvent . This method could potentially be adapted for the synthesis of "2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the molecular docking studies of novel piperazine derivatives revealed that the piperazine ring maintains a chair conformation, and the substituents can influence the overall molecular geometry, which is crucial for the interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl group and the nitrogen atoms in the piperazine ring. The sulfonyl group can act as an electrophile, while the nitrogen atoms can serve as nucleophiles or hydrogen bond donors. The interactions of piperazine derivatives, such as hydrogen bonding, are critical in the formation of supramolecular architectures, as seen in the self-assembled channel structures formed by the interaction of piperazine with 4,4'-sulfonyldiphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and chlorine atom can affect the compound's polarity, solubility, and reactivity. The crystallographic data of related compounds provide insights into their solid-state properties, such as crystallinity, molecular packing, and intermolecular interactions . These properties are essential for understanding the compound's behavior in different environments and its potential applications in drug design and materials science.

Aplicaciones Científicas De Investigación

Antibody Development for Environmental and Food Analysis

Antibody development for environmental and food analysis has seen significant advances. Techniques such as ELISA and immunosensors, developed for clinical chemistry, endocrinology, and for monitoring food and environmental safety, have been applied to detect various substances, including herbicides, polychlorinated biphenyls, surfactants, and toxic metabolites. The development of immunoreagents is critical in these applications, demonstrating the versatility of chemical compounds in creating sensitive, specific analytical tools for environmental and food safety (Fránek & Hruška, 2018).

Pharmacological Implications of Arylpiperazine Derivatives

The pharmacological implications and metabolism of arylpiperazine derivatives, including their application in treating depression, psychosis, or anxiety, highlight the importance of understanding chemical interactions and metabolic pathways. These compounds undergo extensive metabolism, leading to the formation of metabolites with varied effects on neurotransmitter receptors, showcasing the complexity of their pharmacological actions (Caccia, 2007).

Energy Production from Lignocellulosic Materials

Research into bioconversion of lignocellulosic materials into ethanol, with Parthenium hysterophorus as a potential resource, indicates a growing interest in renewable energy sources. This area of study emphasizes the role of chemical engineering in optimizing processes for efficient ethanol production, a critical component of sustainable energy solutions (Swati et al., 2013).

Novel Opioid-like Compounds for Clinical Research

The exploration of novel psychoactive substances like MT-45, an opioid-like compound, for clinical research purposes reflects the ongoing search for new therapeutic agents. Understanding the availability, use, desired and unwanted effects of such novel compounds is crucial for developing effective treatments with reduced adverse effects (Siddiqi et al., 2015).

Biocidal Agents and Antibiotic Resistance

The interaction between biocidal agents used for disinfection and antibiotic resistance in Gram-negative species underscores the importance of chemical compounds in public health. Understanding how sublethal concentrations of biocidal agents can enhance antibiotic resistance is critical for developing strategies to combat antibiotic-resistant bacteria (Kampf, 2018).

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDMFRUBGVKLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368773 |

Source

|

| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol | |

CAS RN |

16017-65-5 |

Source

|

| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)